Octahydrocoumarin, trans-(-)-

Stereochemistry Regulatory Compliance Substance Registration

Octahydrocoumarin, trans-(-)- is the (4aR,8aS) enantiomer of the fully hydrogenated lactone derivative of coumarin, belonging to the benzopyran class. With molecular formula C9H14O2 and a molecular weight of 154.21 g/mol, it is a single stereoisomer distinguished from its cis counterpart and from the commercial cis/trans mixture (CAS 4430-31-3) by its unique stereochemical configuration, which directly influences its physico-chemical properties and regulatory identity.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 295324-36-6
Cat. No. B12750178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydrocoumarin, trans-(-)-
CAS295324-36-6
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)CCC(=O)O2
InChIInChI=1S/C9H14O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h7-8H,1-6H2/t7-,8+/m1/s1
InChIKeyMSFLYJIWLHSQLG-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydrocoumarin, trans-(-)- (CAS 295324-36-6): Single-Enantiomer Saturated Bicyclic Lactone for Fragrance, Flavor, and Chiral Building Block Procurement


Octahydrocoumarin, trans-(-)- is the (4aR,8aS) enantiomer of the fully hydrogenated lactone derivative of coumarin, belonging to the benzopyran class [1]. With molecular formula C9H14O2 and a molecular weight of 154.21 g/mol, it is a single stereoisomer distinguished from its cis counterpart and from the commercial cis/trans mixture (CAS 4430-31-3) by its unique stereochemical configuration, which directly influences its physico-chemical properties and regulatory identity [2][3].

Stereochemical Specificity in Octahydrocoumarin Sourcing: Why trans-(-)- Differs from cis Isomers and Racemic Mixtures in Practical Procurement


Octahydrocoumarin contains two stereocenters, yielding four possible stereoisomers (one pair of cis enantiomers and one pair of trans enantiomers) [1]. Generic substitution with the commercial mixture (CAS 4430-31-3) or the cis isomer (CAS 1034015-76-3) introduces uncontrolled stereochemical composition that directly alters physico-chemical properties—evidenced by the differential solubility of the calcium salts of cis- and trans-octahydrocoumarin, which permits their laboratory separation [2]. Moreover, the trans-(-)- isomer is the specific substance registered under FEMA 3791 and assigned UNII 77R176323R by the FDA, meaning that regulatory submissions, safety data packages, and fragrance-formulation consistency all depend on procurement of the defined enantiomer rather than an isomeric mixture [3].

Quantitative Differentiation Profile of Octahydrocoumarin, trans-(-)- versus Comparator Compounds


Stereochemical Identity & Regulatory Traceability: trans-(-)- vs. cis-(-)- vs. Commercial Mixture

The trans-(-)- enantiomer is the specific substance registered under FEMA 3791 with UNII 77R176323R and CAS 295324-36-6, whereas the cis-(-)- isomer carries CAS 1034015-76-3 and the commercial cis/trans mixture carries CAS 4430-31-3 [1]. The FDA substance registration explicitly annotates 'FEMA NO. 3791, TRANS-(-)-', linking the regulatory clearance to the defined stereoisomer rather than to the mixture [1]. This stereochemically resolved identity is essential for regulatory submissions and batch-to-batch consistency.

Stereochemistry Regulatory Compliance Substance Registration

Differential Ca-Salt Solubility Enables Physical Separation of cis- and trans-Octahydrocoumarin

Raczko et al. (2008) demonstrated that a racemic mixture of cis/trans-octahydrocoumarin (cis/trans-4) could be resolved into cis and trans fractions based on the different solubilities of their respective calcium salts [1][2]. This solubility differential is a direct physico-chemical consequence of the distinct three-dimensional geometry of the trans-(-)- diastereomer relative to the cis isomer, providing both a quality-control discriminator and a purification route that is not available when procuring the unresolved mixture.

Chiral Separation Physico-Chemical Properties Process Chemistry

Non-Phototoxicity of Octahydrocoumarins vs. Coumarin Derivatives: trans-(-)- Lacks Photoallergenic Liability

In a yeast-based in vitro phototoxicity assay, octahydrocoumarin and trans-octahydrocoumarin were non-phototoxic at the highest concentration tested (10%), whereas 6-methylcoumarin produced a positive phototoxic response at 0.1% [1]. These data align with the broader class-level observation that saturation of the coumarin benzopyran ring system abolishes the phototoxic activity characteristic of aromatic coumarins, including 6-methylcoumarin, a known photoallergen [1][2].

Phototoxicology Safety Assessment Cosmetic Ingredient Safety

JECFA Safety Evaluation: No Safety Concern at Current Intake Levels for Flavor Use

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated octahydrocoumarin (FEMA 3791, JECFA No. 1166) in 2003 and concluded 'No safety concern at current levels of intake when used as a flavouring agent' with an ADI of 'ACCEPTABLE' [1][2]. The FEMA GRAS designation and JECFA acceptance provide regulatory assurance that is not uniformly available for all structural analogs—many coumarin derivatives face regulatory restrictions due to hepatotoxicity or phototoxicity concerns.

Food Safety Flavor Regulation JECFA Evaluation

Olfactory Profile Differentiation from the Constitutional Isomer Folione®

ScenTree, a fragrance ingredient database, explicitly notes that Folione® is a constitutional isomer of octahydrocoumarin and that 'these two ingredients do not have the same smell at all' [1]. Octahydrocoumarin is characterized by sweet coumarinic, tonka, hay, coconut, and vanilla-lactonic notes, whereas Folione® (methyl octyne carbonate) presents a very different green, violet-leaf odor profile [1]. This stereochemistry-independent but constitution-dependent odor difference demonstrates that the specific bicyclic lactone structure of trans-(-)-octahydrocoumarin generates an organoleptic signature that cannot be replicated by substituting even closely related constitutional isomers.

Fragrance Chemistry Structure-Odor Relationships Perfumery Ingredient Specification

Validated Application Scenarios for Octahydrocoumarin, trans-(-)- Based on Quantitative Differentiation Evidence


Non-Phototoxic Coumarinic Fragrance Ingredient for Leave-On Cosmetics and Fine Fragrances

The demonstrated lack of phototoxicity at 10% concentration in the yeast assay [1] supports the use of trans-(-)-octahydrocoumarin in leave-on skin products (perfumes, body lotions, sun-exposed formulations) where phototoxic coumarin derivatives are restricted. Formulators seeking a coumarinic, tonka-bean, creamy-lactonic note without photoirritation liability can specify trans-(-)-octahydrocoumarin as a direct replacement for coumarin or 6-methylcoumarin in dermal applications.

JECFA-Cleared Food Flavoring Agent for Baked Goods, Confectionery, and Dairy Flavor Formulations

With JECFA ADI 'ACCEPTABLE' and FEMA GRAS status specifically annotated for the trans-(-)- isomer [2][3], this compound is cleared for food flavoring at current use levels. Flavor houses can procure the defined enantiomer (CAS 295324-36-6) for coconut, vanilla, creamy, and tonka-bean flavor profiles in dairy products, baked goods, and confectionery, with full regulatory traceability to the FDA substance registration.

Stereochemically Defined Chiral Building Block for Asymmetric Synthesis

The differential Ca-salt solubility that enables isolation of the pure trans isomer from cis/trans mixtures [4] supports the compound's use as a stereochemically defined lactone building block. Enantiomerically pure trans-(-)-octahydrocoumarin can serve as a chiral starting material for the synthesis of tetrahydrochromenone derivatives, cannabinoid-like octahydrochromanes, and other biologically active compounds requiring defined stereochemistry.

Quality-Control and Batch-Release Testing of Stereochemical Purity

The ability to distinguish trans-(-)- from cis-(-)- via Ca-salt fractionation and modern chiral analytical methods (polarimetry, chiral HPLC) [4][5] establishes a quality-control framework for procurement. Buyers can require certificates of analysis demonstrating enantiomeric excess (trans-(-)- content) and absence of cis contamination, ensuring that the material procured under CAS 295324-36-6 matches the stereochemical identity required for regulatory and performance specifications.

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